molecular formula C13H21NO3 B6633102 (1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid

(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B6633102
M. Wt: 239.31 g/mol
InChI Key: POHRDPIGWKKYDL-LXKPXOPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as MK-0524A, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid exerts its pharmacological effects by selectively inhibiting the activity of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that catalyzes the conversion of prostaglandin H2 to prostaglandin E2. This inhibition leads to a decrease in the production of prostaglandin E2, which is known to play a key role in the development of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce inflammation and pain in animal models. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of (1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid is its high selectivity for mPGES-1, which makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, its limited solubility and stability may pose challenges in its formulation and delivery.

Future Directions

There are several potential future directions for the research and development of (1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid. These include:
1. Further optimization of its pharmacokinetic properties to improve its efficacy and safety profile.
2. Exploration of its potential applications in the treatment of other inflammatory and pain-related conditions.
3. Investigation of its potential synergistic effects with other anti-inflammatory and analgesic drugs.
4. Development of novel drug delivery systems to overcome its solubility and stability issues.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammation and pain. Further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and explore its potential applications in other related conditions.

Synthesis Methods

The synthesis of (1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid involves the reaction of (1S,2R)-2-cyclopropanecarboxylic acid with 4-methylcyclohexylamine, followed by the addition of methyl chloroformate. The resulting compound is purified and isolated to obtain this compound in its pure form.

Scientific Research Applications

(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid has been primarily studied for its potential therapeutic applications in the treatment of inflammation, pain, and other related conditions. It has been shown to inhibit the activity of the enzyme prostaglandin E2 synthase, which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.

properties

IUPAC Name

(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-3-5-9(6-4-8)14(2)12(15)10-7-11(10)13(16)17/h8-11H,3-7H2,1-2H3,(H,16,17)/t8?,9?,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHRDPIGWKKYDL-LXKPXOPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)N(C)C(=O)[C@@H]2C[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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